Gas-Phase Enthalpy of Formation: 3-Butenyl vs. 2-Butenyl Sulfone Stability Differential
The gas-phase standard enthalpy of formation (ΔfH°gas) of 3-butenyl p-tolyl sulphone is -226 ± 3 kJ/mol, compared to -241.0 ± 3.0 kJ/mol for its α,β-unsaturated isomer 2-butenyl p-tolyl sulphone (CAS 24931-66-6) [1]. The 3-butenyl isomer is thus thermodynamically destabilized by approximately 15 kJ/mol (3.6 kcal/mol) relative to the conjugated isomer, a difference attributed to the absence of π–σ* conjugation between the terminal olefin and the sulfone moiety [2]. This energetic penalty has direct consequences for the compound's thermal stability, decomposition pathways, and the exothermicity of addition reactions at the double bond.
| Evidence Dimension | Gas-phase standard enthalpy of formation (thermodynamic stability) |
|---|---|
| Target Compound Data | ΔfH°gas = -226 ± 3 kJ/mol |
| Comparator Or Baseline | 2-Butenyl p-tolyl sulphone: ΔfH°gas = -241.0 ± 3.0 kJ/mol (chemeo.com, citing NIST) |
| Quantified Difference | ΔΔfH° = +15 kJ/mol (3-butenyl is less stable) |
| Conditions | Combustion calorimetry (Ccb); data compiled by NIST from Mackle & Steele, 1969 [2] |
Why This Matters
The quantifiable stability gap predicts that 3-butenyl p-tolyl sulphone will exhibit higher reactivity toward radical and electrophilic additions at the terminal alkene, making it a preferred substrate when downstream chemistry requires a more energetic, less conjugated olefin.
- [1] NIST Chemistry WebBook. 3-Butenyl p-tolyl sulphone: Gas phase thermochemistry data (ΔfH°gas). https://webbook.nist.gov/cgi/cbook.cgi?ID=C17482198&Units=SI&Mask=49 View Source
- [2] Mackle, H.; Steele, W.V. Studies in the thermochemistry of sulphones. Part II. Trans. Faraday Soc., 1969, 65, 2069-2073. View Source
